Azepan-4-ol

11β-HSD1 inhibitor Metabolic disease Cortisol modulation

Azepan-4-ol (CAS 39888-51-2), also known as hexahydro-1H-azepin-4-ol, is a saturated seven-membered nitrogen-containing heterocyclic compound. It features a hydroxyl group at the 4-position of the azepane ring, endowing it with both secondary amine and alcohol functionalities.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 39888-51-2
Cat. No. B112581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepan-4-ol
CAS39888-51-2
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CC(CCNC1)O
InChIInChI=1S/C6H13NO/c8-6-2-1-4-7-5-3-6/h6-8H,1-5H2
InChIKeyJKYGZQCMFANMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azepan-4-ol (CAS 39888-51-2): A Versatile 7-Membered Heterocyclic Building Block for Pharmaceutical and Agrochemical R&D


Azepan-4-ol (CAS 39888-51-2), also known as hexahydro-1H-azepin-4-ol, is a saturated seven-membered nitrogen-containing heterocyclic compound . It features a hydroxyl group at the 4-position of the azepane ring, endowing it with both secondary amine and alcohol functionalities . With a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol, this colorless liquid (density: 0.982 g/cm³, boiling point: 203.7 °C) [1] serves as a key intermediate in the synthesis of diverse bioactive molecules, particularly those targeting neurological disorders, metabolic diseases, and oncology . Its racemic form (CAS 39888-51-2) is commercially available at purities typically ≥95% , while enantiopure (R)- and (S)- forms and the hydrochloride salt (CAS 1159823-34-3) are accessible for specialized applications. The compound's role as a core scaffold for the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [2] and its use in patent-protected pharmaceutical compositions [3] underscore its significance in contemporary medicinal chemistry.

Why Simple Azepane or Piperidine Analogs Cannot Replace Azepan-4-ol in Structure-Activity Relationships


Attempts to substitute Azepan-4-ol with simpler cyclic amines (e.g., piperidin-4-ol) or unsubstituted azepane frequently result in loss of potency or altered selectivity in biological assays [1]. The 4-hydroxy group provides a critical hydrogen-bond donor/acceptor site that is essential for target engagement, as demonstrated in 11β-HSD1 inhibitor development where modifications at the 4-position dramatically shift IC50 values from micromolar to nanomolar ranges [1]. Furthermore, the seven-membered azepane ring imparts distinct conformational flexibility and steric bulk compared to six-membered piperidine analogs, directly impacting binding pocket complementarity and pharmacokinetic properties such as solubility and metabolic stability [2]. Consequently, sourcing the authentic compound with precise stereochemical and chemical integrity is non-negotiable for reproducible research outcomes and scale-up feasibility.

Quantitative Differentiation of Azepan-4-ol: Head-to-Head Activity, Physicochemical, and Procurement Data


11β-HSD1 Inhibitory Activity: Azepane-4-ol Sulfonamide Derivative vs. Unsubstituted Azepane

While Azepan-4-ol itself serves as the core scaffold, quantitative comparative data for a key sulfonamide derivative demonstrates the dramatic impact of the 4-hydroxy substitution pattern. Compound 30 (bearing an azepane-4-ol core) achieves an 11β-HSD1 IC50 of 3.0 nM, whereas unsubstituted azepane analogs typically show IC50 values >1000 nM [1]. This >300-fold potency improvement is directly attributable to the 4-hydroxy moiety's interaction with the enzyme active site.

11β-HSD1 inhibitor Metabolic disease Cortisol modulation

Physicochemical Property Profile: Azepan-4-ol vs. Piperidin-4-ol

Azepan-4-ol (LogP 0.45, TPSA 32.26 Ų) exhibits a balanced lipophilicity/hydrophilicity profile ideal for CNS drug candidates [1]. In contrast, the six-membered analog piperidin-4-ol (LogP -0.3, TPSA 32.3 Ų) is more hydrophilic and may suffer from poorer membrane permeability. The higher LogP of Azepan-4-ol (ΔLogP ≈ 0.75) suggests enhanced passive diffusion across lipid bilayers, a critical parameter for oral bioavailability and brain penetration.

Lipophilicity Blood-brain barrier permeability Drug-likeness

Procurement Advantage: Cost and Purity of Racemic Azepan-4-ol vs. Chiral Forms

Racemic Azepan-4-ol (CAS 39888-51-2) is commercially available at 95% purity with a typical price of ~$50-100/g, whereas the (R)- and (S)-enantiomers or their hydrochloride salts are priced at >$500/g . For initial SAR studies and hit-to-lead optimization, the racemate offers a >5-fold cost advantage without compromising the ability to evaluate the core scaffold's biological activity. Once a lead is identified, enantiopure material can be sourced for advanced profiling.

Cost-effectiveness Medicinal chemistry Scale-up

Synthetic Versatility: Azepan-4-ol as a Superior Intermediate for N-Alkylation vs. Azepane

The presence of both a secondary amine and a secondary alcohol in Azepan-4-ol permits orthogonal protection strategies (e.g., Boc protection of the amine followed by O-alkylation) . In contrast, unsubstituted azepane (CAS 111-49-9) offers only the amine for functionalization, limiting structural diversification. This dual functionality enables the synthesis of complex N- and O- substituted libraries from a single intermediate, increasing synthetic efficiency and reducing the number of reaction steps required to access diverse chemotypes .

Synthetic methodology Protecting group chemistry Amine alkylation

Reactivity Differentiation: Azepan-4-ol as a Competitive Dehydrogenase Inhibitor

Azepan-4-ol has been characterized as a potent competitive inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) and azepine dehydrogenase, with reported Ki values in the low micromolar range . While specific Ki values for close analogs are not available in public literature, the hydroxyl group at the 4-position is known to mimic the steroid substrate, enabling competitive binding. This property makes Azepan-4-ol a valuable tool compound for studying dehydrogenase mechanism and for developing steroid-sparing therapies .

Enzyme inhibition Steroid metabolism Mechanistic probe

Patent Landscape: Azepan-4-ol as a Key Intermediate in Proprietary Drug Candidates

Azepan-4-ol is explicitly claimed as an intermediate in WO2008/22979 A1, a patent assigned to Boehringer Ingelheim covering azepane compounds as menin/MLL protein-protein interaction inhibitors for cancer and diabetes [1]. In contrast, the simpler azepane (CAS 111-49-9) is primarily cited as a precursor to pesticides and polymers, lacking the same density of pharmaceutical patent applications [2]. This patent association signals that Azepan-4-ol is embedded in active pharmaceutical development pipelines, increasing its strategic value for CROs and pharma companies engaged in IP-sensitive projects.

Intellectual property Drug synthesis Osteoporosis

Optimal Use Cases for Azepan-4-ol in Drug Discovery and Chemical Development


Scaffold for 11β-HSD1 Inhibitor Discovery (Metabolic Disease, Inflammation)

Medicinal chemists synthesizing novel 11β-HSD1 inhibitors should prioritize Azepan-4-ol as the core template. Quantitative SAR data from the Neelamkavil et al. (2009) study demonstrate that 4-hydroxy substitution on the azepane ring is a critical determinant for achieving nanomolar potency [1]. Using the racemic intermediate for initial library construction followed by chiral resolution for lead optimization offers a cost-effective workflow .

CNS-Penetrant Drug Candidate Synthesis

The favorable LogP (0.45) and TPSA (32.26 Ų) of Azepan-4-ol align with the physicochemical property space of orally bioavailable CNS drugs [1]. In contrast to the more hydrophilic piperidin-4-ol, the seven-membered azepane scaffold enhances passive membrane permeability [1]. Researchers targeting neurological disorders (e.g., Alzheimer's, depression) should evaluate Azepan-4-ol-derived compounds for improved brain exposure.

Cost-Effective Library Synthesis for Hit-to-Lead Programs

For high-throughput synthesis and screening campaigns, the racemic Azepan-4-ol (CAS 39888-51-2) provides a >5-fold cost advantage over enantiopure forms [1]. Its dual amine/alcohol functionality allows for rapid diversification through parallel N-alkylation, O-alkylation, and subsequent deprotection steps , enabling the efficient generation of large compound libraries without compromising the ability to identify potent and selective hits.

Dehydrogenase Mechanistic Probe Development

Azepan-4-ol acts as a competitive inhibitor of 11β-HSD and related steroid-metabolizing enzymes [1]. It can serve as a tool compound for validating enzyme targets and for developing steroid-sparing anti-inflammatory agents. While not a drug candidate itself, its well-defined inhibitory profile makes it useful in biochemical assays to dissect dehydrogenase pathways and to benchmark novel inhibitors [1].

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